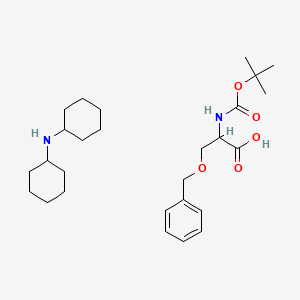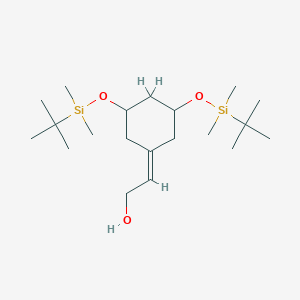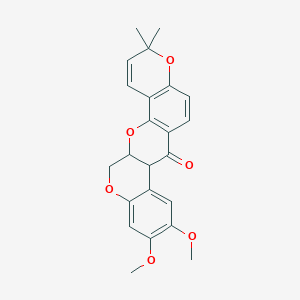
(-)-Deguelin;(-)-cis-Deguelin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Deguelin;(-)-cis-Deguelin is a naturally occurring rotenoid, primarily isolated from the roots of plants belonging to the Leguminosae family. It has garnered significant attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Deguelin;(-)-cis-Deguelin typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule followed by various functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources or synthetic methods. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. Synthetic methods, on the other hand, are optimized for scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: (-)-Deguelin;(-)-cis-Deguelin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, (-)-Deguelin;(-)-cis-Deguelin is used as a starting material for the synthesis of other complex molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Biologically, this compound has shown significant anti-cancer activity by inhibiting the growth of various cancer cell lines. It also exhibits anti-inflammatory and anti-microbial properties, making it a potential candidate for drug development.
Medicine: In medicine, this compound is being investigated for its potential to treat cancer, inflammatory diseases, and microbial infections. Its ability to target specific molecular pathways makes it a promising therapeutic agent.
Industry: Industrially, this compound is used in the development of pharmaceuticals, agrochemicals, and other bioactive compounds. Its diverse biological activities make it a valuable compound for various industrial applications.
Mechanism of Action
(-)-Deguelin;(-)-cis-Deguelin exerts its effects through multiple molecular targets and pathways. It inhibits the activity of specific enzymes and proteins involved in cell proliferation, apoptosis, and inflammation. For example, it targets the PI3K/Akt pathway, which is crucial for cell survival and growth. By inhibiting this pathway, this compound induces apoptosis in cancer cells and reduces inflammation.
Comparison with Similar Compounds
Rotenone: Another naturally occurring rotenoid with similar biological activities.
Tephrosin: A rotenoid with anti-cancer and anti-inflammatory properties.
Ellipticine: An alkaloid with anti-cancer activity, structurally different but functionally similar.
Uniqueness: (-)-Deguelin;(-)-cis-Deguelin is unique due to its specific stereochemistry and the range of biological activities it exhibits. Its ability to target multiple molecular pathways and its potential for therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-23(2)8-7-12-15(29-23)6-5-13-21(24)20-14-9-17(25-3)18(26-4)10-16(14)27-11-19(20)28-22(12)13/h5-10,19-20H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDAZKGHSNRHTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
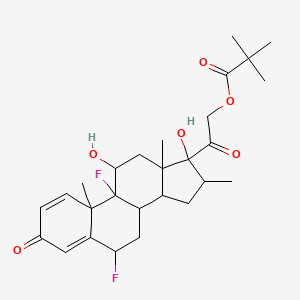
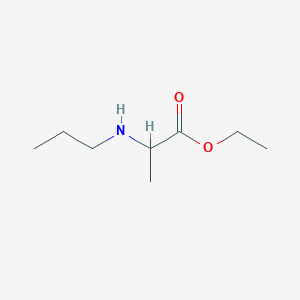
![(2-chloro-4-phenoxyphenyl)-[4-[[6-(hydroxymethyl)oxan-3-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]methanone](/img/structure/B13398597.png)
![3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(4R,5S,6R)-5-[(4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13398600.png)
![Ferrocene, [1-(dimethylamino)ethyl]-](/img/structure/B13398602.png)
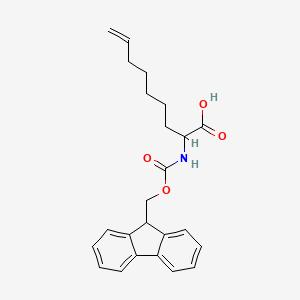
![sodium;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13398613.png)
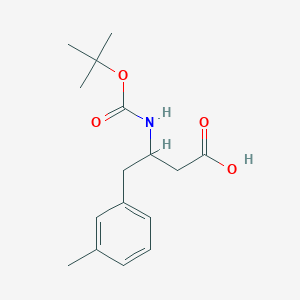
![N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B13398628.png)
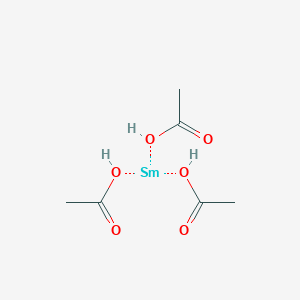
![[Ir(dFppy)2(dtbbpy)]PF6](/img/structure/B13398648.png)
